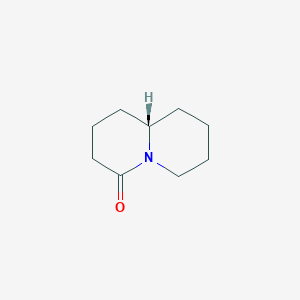
(S)-Hexahydro-1H-quinolizin-4(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Hexahydro-1H-quinolizin-4(6H)-one is a chiral compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Hexahydro-1H-quinolizin-4(6H)-one typically involves the reduction of quinolizidine derivatives. One common method is the catalytic hydrogenation of quinolizidine-4-one using a chiral catalyst to achieve the desired stereochemistry. The reaction is usually carried out under mild conditions, with hydrogen gas and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of chiral catalysts in industrial processes ensures the production of the desired enantiomer with high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Hexahydro-1H-quinolizin-4(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizidine-4-one derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinolizidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Quinolizidine-4-one derivatives.
Reduction: Fully saturated quinolizidine derivatives.
Substitution: Various N-substituted quinolizidine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Hexahydro-1H-quinolizin-4(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-Hexahydro-1H-quinolizin-4(6H)-one involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors, modulating their activity. It may also inhibit certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolizidine: The parent compound of (S)-Hexahydro-1H-quinolizin-4(6H)-one, with a similar bicyclic structure but lacking the ketone group.
Quinolizidine-4-one: An oxidized form of quinolizidine, with a ketone group at the 4-position.
N-Substituted Quinolizidines: Derivatives of quinolizidine with various substituents on the nitrogen atom.
Uniqueness
This compound is unique due to its chiral nature and the presence of a ketone group, which allows for diverse chemical modifications and potential biological activities. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry.
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
(9aS)-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one |
InChI |
InChI=1S/C9H15NO/c11-9-6-3-5-8-4-1-2-7-10(8)9/h8H,1-7H2/t8-/m0/s1 |
InChI-Schlüssel |
KBBXPRPSOFVSSQ-QMMMGPOBSA-N |
Isomerische SMILES |
C1CCN2[C@@H](C1)CCCC2=O |
Kanonische SMILES |
C1CCN2C(C1)CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(18S)-4-methyl-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13117016.png)


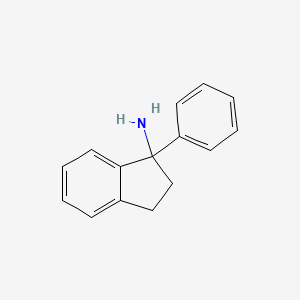
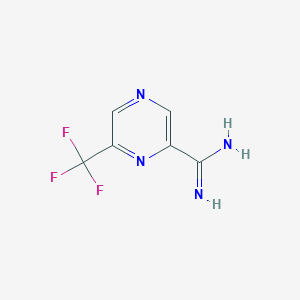
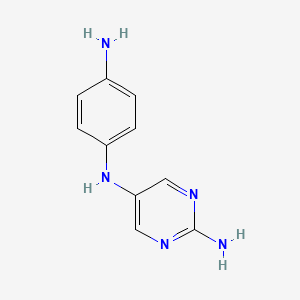
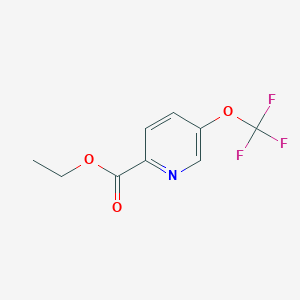
![4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine](/img/structure/B13117063.png)
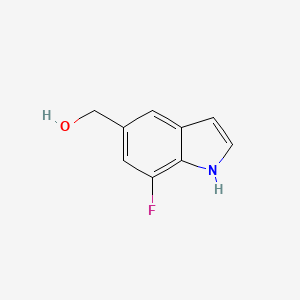
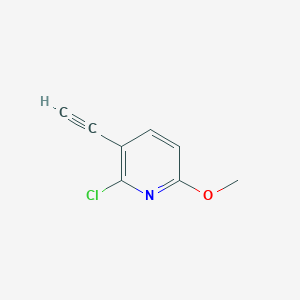
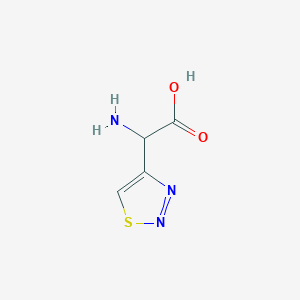

![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)
